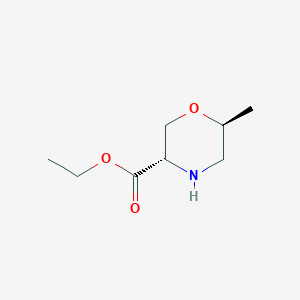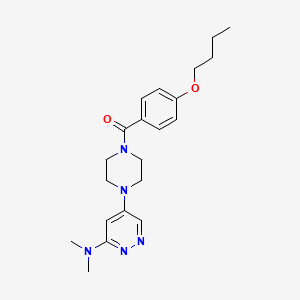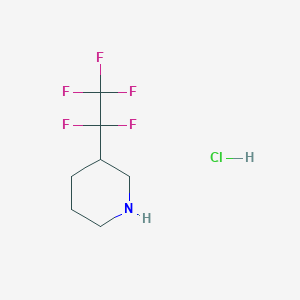
3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride is a fluorinated piperidine derivative with the molecular formula C7H11ClF5N and a molecular weight of 239.61 g/mol. This compound is characterized by the presence of a pentafluoroethyl group attached to the piperidine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride typically involves the introduction of the pentafluoroethyl group to the piperidine ring. One common method involves the reaction of piperidine with pentafluoroethyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The pentafluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation can produce piperidinones .
Applications De Recherche Scientifique
3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,1,2,2,2-Pentafluoroethyl)pyridine
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
- 2-(1,1,2,2,2-Pentafluoroethyl)aniline
Uniqueness
3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride is unique due to the presence of the piperidine ring, which imparts different chemical reactivity and biological activity compared to other fluorinated compounds. The pentafluoroethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F5N.ClH/c8-6(9,7(10,11)12)5-2-1-3-13-4-5;/h5,13H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKFNVGTERLRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(C(F)(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
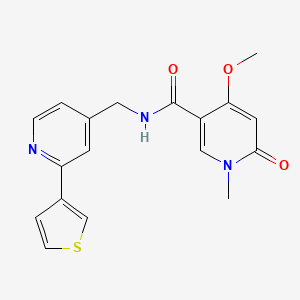
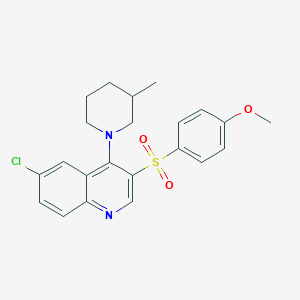
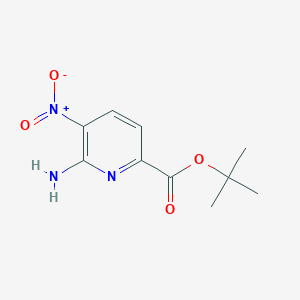
![2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2733744.png)

![3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B2733746.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2733748.png)
![2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2733749.png)
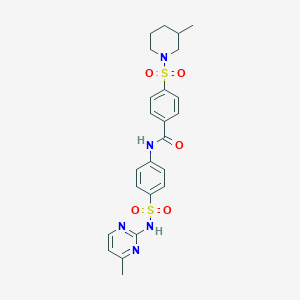
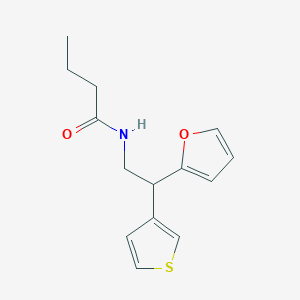
![(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2733757.png)
![3-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2733758.png)
